2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a complex organic compound characterized by the presence of multiple functional groups including phenyl, thiazole, and isoindole rings. The trifluoromethyl group enhances its chemical stability and modifies its biological activity, making this compound a subject of scientific and industrial interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the 3-(Trifluoromethyl)phenoxy acetic acid derivative.
Reagents: 3-(Trifluoromethyl)phenol, Chloroacetic acid, Sodium hydroxide.
Reaction conditions: Reflux in aqueous ethanol.
Step 2: Thiazole ring formation via cyclization.
Reagents: Thiourea, α-Haloketone.
Reaction conditions: Heated under nitrogen atmosphere.
Step 3: Formation of the isoindole-1,3-dione ring.
Reagents: Phthalic anhydride, Ammonium acetate.
Reaction conditions: Heated under reflux.
Industrial Production Methods
Large-scale synthesis might involve continuous flow reactions to improve yield and reduce production time.
Catalysts such as palladium or nickel might be used to streamline synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Likely targets the thiazole ring due to sulfur oxidation state versatility.
Reduction: Trifluoromethyl group is relatively inert to reduction.
Substitution: Occurs predominantly on the phenoxy and thiazole groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, Oxone.
Reduction Reagents: Lithium aluminum hydride, Palladium on carbon.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Utilized in the preparation of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic cycles.
Biology
Drug Design: Investigated for potential use as a pharmacophore due to its trifluoromethyl group enhancing metabolic stability.
Medicine
Antimicrobial Activity: Shows promise in inhibiting bacterial and fungal growth.
Anti-inflammatory Properties: Being explored for its efficacy in reducing inflammation.
Industry
Agricultural Chemicals: Potential use as a pesticide due to its biological activity.
Material Science: Incorporation into polymers for improved thermal stability.
Mechanism of Action
Molecular Targets: Interacts with enzymes and proteins due to its complex structure.
Pathways Involved: May inhibit specific biological pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds: Compounds with isoindole-1,3-dione or thiazole rings.
Uniqueness: The trifluoromethyl group is relatively rare and imparts unique properties.
List of Similar Compounds: Thiazolidinediones, Isoindolinone derivatives.
This compound is fascinating for its broad range of potential applications across different fields. What do you find most intriguing about it?
Properties
IUPAC Name |
2-[2-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S/c22-21(23,24)13-4-3-5-15(10-13)29-11-18-25-14(12-30-18)8-9-26-19(27)16-6-1-2-7-17(16)20(26)28/h1-7,10,12H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFUBOMALKBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)COC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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